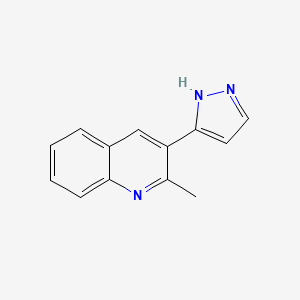

2-Methyl-3-(1H-pyrazol-3-YL)quinoline

Beschreibung

2-Methyl-3-(1H-pyrazol-3-YL)chinolin ist eine heterocyclische Verbindung, die die Strukturmerkmale von Chinolin und Pyrazol vereint.

Eigenschaften

Molekularformel |

C13H11N3 |

|---|---|

Molekulargewicht |

209.25 g/mol |

IUPAC-Name |

2-methyl-3-(1H-pyrazol-5-yl)quinoline |

InChI |

InChI=1S/C13H11N3/c1-9-11(13-6-7-14-16-13)8-10-4-2-3-5-12(10)15-9/h2-8H,1H3,(H,14,16) |

InChI-Schlüssel |

HXXWHZGOCPBYOT-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC2=CC=CC=C2C=C1C3=CC=NN3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Methyl-3-(1H-pyrazol-3-YL)chinolin beinhaltet typischerweise die Reaktion von 3-(Dimethylamino)-1-(2-methylchinolin-3-yl)prop-2-on mit Hydrazinhydrat in Ethanol . Diese Reaktion verläuft unter milden Bedingungen und liefert das gewünschte Produkt mit guter Effizienz.

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für 2-Methyl-3-(1H-pyrazol-3-YL)chinolin nicht gut dokumentiert sind, beinhaltet der allgemeine Ansatz die Skalierung der Labor-Syntheseverfahren. Dazu gehören die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Lösungsmittel und Reagenzkonzentrationen, um höhere Ausbeuten und Reinheit zu erzielen.

Analyse Chemischer Reaktionen

Synthetic Routes and Precursor Reactivity

The compound is typically synthesized via Friedländer condensation or Niementowski reactions using o-aminocarbonyl precursors and pyrazolone derivatives . For example:

-

Friedländer condensation : Anthranilaldehyde reacts with 1-methylpyrazol-5-one under basic conditions to form the quinoline core, followed by methylation at position 3 .

-

Niementowski reaction : Anthranilic acid and pyrazolone derivatives condense in the presence of acetic anhydride to yield 4-hydroxyquinoline intermediates, which are subsequently functionalized .

Key Reaction Conditions :

| Reaction Type | Temperature | Catalyst/Solvent | Yield (%) |

|---|---|---|---|

| Friedländer Condensation | 120°C | NaOH/EtOH | 65–78 |

| Niementowski Reaction | Reflux | CH₃COONa/Ac₂O | 55–62 |

Electrophilic Substitution at the Quinoline Core

The quinoline moiety undergoes regioselective substitutions at positions 2, 4, and 8 due to electron-deficient aromaticity:

-

Chlorination : Reaction with POCl₃ at 80°C selectively substitutes position 4, forming 4-chloro-2-methyl-3-(1H-pyrazol-3-yl)quinoline .

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at position 8, confirmed by NMR (δ 8.82 ppm for aromatic protons) .

Mechanistic Insight :

Electrophilic attack is directed by the electron-withdrawing pyrazole substituent, favoring meta/para positions relative to the nitrogen atom .

Condensation Reactions at the Pyrazole Ring

The pyrazole NH group participates in Schiff base formation and nucleophilic additions:

-

Schiff Base Synthesis : Condensation with 4-hydroxycoumarin in ethanol yields imine-linked derivatives (e.g., 3-(4-hydroxy-2H-chromen-2-one)-2-methylquinoline), confirmed by FT-IR (C=N stretch at 1620 cm⁻¹) .

-

Knoevenagel Condensation : Active methylene compounds like malononitrile react with the pyrazole ring under L-proline catalysis, forming fused pyrano[3,2-c]chromenones (70–85% yield) .

Representative Data :

| Substrate | Product | Catalyst | Yield (%) |

|---|---|---|---|

| 4-Hydroxycoumarin | Pyrano-chromenone hybrid | L-Proline | 78 |

| Malononitrile | Pyrano[3,2-c]quinoline derivative | K₂CO₃ | 82 |

Oxidative Transformations

The quinoline ring is prone to oxidation, particularly at the benzylic methyl group:

-

Demethylation : Liver microsomes metabolize the 2-methyl group to a hydroxyl derivative (confirmed via LC-MS) .

-

Quinoline Ring Oxidation : CYP450 enzymes oxidize position 4, forming 4-hydroxy-2-methyl-3-(1H-pyrazol-3-yl)quinoline (major metabolite) .

Metabolic Stability :

| Species | Intrinsic Clearance (CLint, mL/min/kg) |

|---|---|

| Mouse | 220 |

| Human | 180 |

Multi-Component Reactions

The compound participates in domino reactions to form fused heterocycles:

-

Domino Reaction with Arylglyoxals : In DMF at 120°C, it reacts with arylglyoxals and p-toluidine to yield pyrazolo[3,4-b]pyridines (62% yield) .

-

Pfitzinger Synthesis : Interaction with isatin derivatives in basic media generates spiro-oxindole hybrids, validated by ¹³C NMR (δ 161.64 ppm for carbonyl carbons) .

Functionalization via Cross-Coupling

Palladium-catalyzed couplings enable aryl/alkynyl substitutions:

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that 2-Methyl-3-(1H-pyrazol-3-YL)quinoline exhibits significant antimicrobial properties. Studies have shown its effectiveness in inhibiting the growth of various microbial strains, suggesting potential applications in treating infections. The compound's ability to disrupt microbial cell functions may be attributed to its interaction with specific cellular targets, making it a candidate for further development as an antimicrobial agent.

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. In vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assay, have demonstrated that 2-Methyl-3-(1H-pyrazol-3-YL)quinoline can effectively neutralize free radicals, which are implicated in oxidative stress-related diseases. This property positions it as a potential therapeutic agent in the prevention of conditions associated with oxidative damage .

Anticancer Potential

Recent studies have highlighted the anticancer properties of 2-Methyl-3-(1H-pyrazol-3-YL)quinoline. It has been synthesized and tested for cytotoxicity against various cancer cell lines, showing promising results in inhibiting cell proliferation. The compound's mechanism of action may involve topoisomerase inhibition, which is crucial for DNA replication and repair processes in cancer cells .

Table: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| NUGC-3 | <8 | Topoisomerase inhibition |

| ACHN | <10 | Induces apoptosis |

| HCT-15 | <12 | Cell cycle arrest |

Enzyme Inhibition

2-Methyl-3-(1H-pyrazol-3-YL)quinoline has also been investigated for its enzyme inhibitory activities. It has shown potential as an inhibitor of various enzymes involved in metabolic pathways, which could lead to therapeutic applications in diseases such as diabetes and obesity. For instance, some derivatives have been reported to inhibit monoamine oxidases (MAOs), which are relevant targets in neurodegenerative disorders .

Synthesis and Derivative Development

The synthesis of 2-Methyl-3-(1H-pyrazol-3-YL)quinoline typically involves several key steps, including condensation reactions with appropriate precursors. This synthetic utility allows for the development of various derivatives that may enhance or modify its biological activities. Researchers are actively exploring these derivatives to optimize their pharmacological profiles .

Wirkmechanismus

The mechanism of action of 2-Methyl-3-(1H-pyrazol-3-YL)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of phosphodiesterase enzymes, which play a role in various cellular processes. The compound’s structure allows it to bind to the active sites of these enzymes, blocking their activity and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Chinoxalinderivate: Diese Verbindungen teilen einen ähnlichen Chinolinkern und haben verschiedene biologische Aktivitäten, darunter Antikrebs- und antibakterielle Eigenschaften.

Imidazochinolinderivate: Diese Verbindungen sind bekannt für ihren Einsatz als Kinaseinhibitoren und haben Anwendungen in der Krebstherapie.

Pyrazolochinolinderivate: Diese Verbindungen haben ähnliche Strukturen und werden bei der Entwicklung von Pharmazeutika und Materialien verwendet.

Einzigartigkeit

2-Methyl-3-(1H-pyrazol-3-YL)chinolin ist einzigartig aufgrund seiner spezifischen Kombination von Chinolin- und Pyrazolringen, die ihm besondere chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für die Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen.

Biologische Aktivität

2-Methyl-3-(1H-pyrazol-3-YL)quinoline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article summarizes the compound's synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

- IUPAC Name : 2-Methyl-3-(1H-pyrazol-3-YL)quinoline

- Molecular Formula : C11H10N2

- Molecular Weight : 174.21 g/mol

Synthesis

The synthesis of 2-Methyl-3-(1H-pyrazol-3-YL)quinoline typically involves the condensation of 2-methylquinoline with pyrazole derivatives. Various synthetic routes have been explored to optimize yield and purity, often utilizing catalytic methods to enhance efficiency.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole moiety. For instance, derivatives of 1H-pyrazole have demonstrated significant antiproliferative effects against various cancer cell lines:

These findings suggest that 2-Methyl-3-(1H-pyrazol-3-YL)quinoline may exhibit similar or enhanced activities due to its structural features.

The mechanism by which 2-Methyl-3-(1H-pyrazol-3-YL)quinoline exerts its biological effects is likely multifaceted, involving:

- Inhibition of Kinases : Compounds with similar structures have been shown to inhibit kinases such as Aurora-A, which plays a critical role in cell division and proliferation.

- Induction of Apoptosis : Studies indicate that pyrazole derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Antioxidant Activity

In addition to anticancer properties, this compound has been evaluated for its antioxidant capabilities. The DPPH assay demonstrated that it effectively scavenges free radicals, contributing to its potential as a therapeutic agent against oxidative stress-related diseases.

Case Studies

- Study on Antitumor Activity : A recent study synthesized various quinoline-pyrazole hybrids and assessed their activity against multiple cancer cell lines. The most active compound showed IC50 values in the sub-micromolar range across different types of cancers, indicating strong anticancer potential .

- Antioxidant Evaluation : Research conducted on related quinoline derivatives revealed significant antioxidant activity through DPPH and H2O2 scavenging assays, suggesting that structural modifications can enhance these properties .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 2-methyl-3-(1H-pyrazol-3-yl)quinoline derivatives?

Answer:

The synthesis of these derivatives typically involves cyclocondensation reactions or metal-catalyzed coupling. A green chemistry approach using InCl₃ as a catalyst in aqueous media has been reported, yielding pyrazolyl-substituted quinolines with high efficiency (85% yield) under mild conditions (80–90°C) . Alternative routes include the Vilsmeier–Haack–Arnold reaction for introducing functional groups at the quinoline core, followed by condensation with pyrazole precursors . Key steps involve IR (e.g., νmax 1607 cm⁻¹ for C=N stretching) and ¹H NMR (e.g., δ 1.92 ppm for methyl groups) for intermediate validation .

Advanced: How can structural ambiguities arising from conflicting NMR and X-ray crystallography data be resolved?

Answer:

Discrepancies between spectroscopic and crystallographic data require multi-technique validation. For example, single-crystal X-ray diffraction (SC-XRD) with R factor ≤ 0.052 can confirm bond angles (e.g., C–C–C angles ≈ 120°) and dihedral angles (e.g., −177.81° to 179.75°) . Disordered regions in NMR (e.g., overlapping proton signals) may be resolved via 2D experiments (COSY, HSQC) or computational modeling (DFT). Contradictions in substituent orientation can be addressed using temperature-dependent NMR or crystallographic refinement at low temperatures (e.g., 100 K) .

Basic: What analytical techniques are critical for characterizing 2-methyl-3-(1H-pyrazol-3-yl)quinoline derivatives?

Answer:

Essential techniques include:

- ¹H/¹³C NMR : To identify substituents (e.g., methyl groups at δ 1.92 ppm and aromatic protons in the pyrazole ring at δ 6.32 ppm).

- IR Spectroscopy : For functional group validation (e.g., C=N stretch at 1607 cm⁻¹ ).

- SC-XRD : To resolve stereochemistry and crystal packing (mean C–C bond length: 1.541 Å ).

- Mass Spectrometry : For molecular ion confirmation (e.g., [M+H]⁺ in high-resolution ESI-MS).

Advanced: How can reaction conditions be optimized for heterocyclic ring formation in pyrazolyl-quinoline hybrids?

Answer:

Optimization involves:

- Solvent Selection : Polar solvents (e.g., ethanol/water mixtures) enhance solubility of intermediates .

- Catalyst Screening : InCl₃ improves regioselectivity in pyrazole-quinoline coupling .

- Temperature Control : Reactions at 80–90°C minimize side products (e.g., dihydroquinoline byproducts) .

- Substituent Effects : Electron-withdrawing groups (e.g., Cl at C6 of quinoline) stabilize transition states, as shown in computational studies .

Basic: What design principles apply to developing bioactive 2-methyl-3-(1H-pyrazol-3-yl)quinoline derivatives?

Answer:

Key considerations include:

- Bioisosteric Replacement : Substituting pyrazole with triazole (e.g., 1,2,3-triazol-4-yl) to enhance binding affinity .

- Hydrophobic Interactions : Introducing phenyl or trifluoromethyl groups improves membrane permeability .

- Structural Rigidity : Planar quinoline-pyrazole systems enhance intercalation with biological targets (e.g., DNA or enzymes) .

Advanced: How can bioactivity discrepancies among structurally similar derivatives be rationalized?

Answer:

Discrepancies often arise from:

- Conformational Flexibility : Derivatives with restricted rotation (e.g., dihydro-1H-pyrazole) exhibit enhanced activity due to pre-organized binding conformations .

- Electronic Effects : Electron-donating groups (e.g., –OCH₃) on quinoline increase π-stacking interactions, while electron-withdrawing groups (e.g., –CF₃) alter redox properties .

- Steric Hindrance : Bulky substituents (e.g., 2-thienyl) may block access to active sites, reducing efficacy . Quantitative structure-activity relationship (QSAR) modeling and molecular docking are recommended for mechanistic insights .

Basic: What are the challenges in scaling up laboratory-scale syntheses of these compounds?

Answer:

Key challenges include:

- Purification : Chromatography is often required for isolating regioisomers (e.g., 1H-pyrazol-3-yl vs. 1H-pyrazol-4-yl derivatives) .

- Byproduct Formation : Dihydroquinoline intermediates may form under reducing conditions; optimizing stoichiometry of reagents (e.g., POCl₃ in Vilsmeier reactions) mitigates this .

Advanced: How can computational methods enhance the design of 2-methyl-3-(1H-pyrazol-3-yl)quinoline-based inhibitors?

Answer:

- Docking Studies : Predict binding modes with targets (e.g., Mycobacterium tuberculosis enoyl reductase ).

- MD Simulations : Assess stability of inhibitor-target complexes over time (≥100 ns trajectories).

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP < 5 for blood-brain barrier penetration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.